9H-キサンテン-9-メタノール

概要

説明

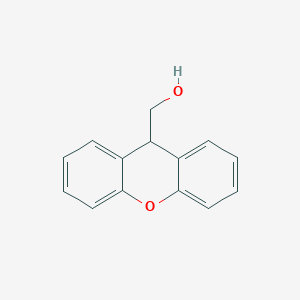

9H-Xanthene-9-methanol is an organic compound belonging to the xanthene family. Xanthenes are tricyclic molecules with a dibenzo-γ-pyrone scaffold, known for their diverse biological activities and applications in various fields. 9H-Xanthene-9-methanol, specifically, features a hydroxymethyl group attached to the 9th position of the xanthene core, making it a valuable intermediate in organic synthesis and pharmaceutical research.

科学的研究の応用

9H-Xanthene-9-methanol has a wide range of applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a precursor in the preparation of xanthene dyes.

Biology: The compound is used in the study of enzyme mechanisms and as a fluorescent probe in biological assays.

Medicine: 9H-Xanthene-9-methanol derivatives exhibit potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

作用機序

Target of Action

9H-Xanthene-9-methanol, also known as (9H-xanthen-9-yl)methanol, is a type of xanthone, a class of compounds known for their diverse biological activities Many xanthone structures have shown promising biological activities, suggesting that they interact with multiple targets in the body .

Mode of Action

It is thought to activate the immune system by transferring reactions and promoting the production of antibodies . It also shows anti-inflammatory effects by inhibiting the production of prostaglandins and leukotrienes .

Biochemical Pathways

Xanthone biosynthesis in plants involves the shikimate and the acetate pathways which originate in plastids and endoplasmic reticulum, respectively . The pathway continues following three alternative routes, two phenylalanine-dependent and one phenylalanine-independent . All three routes lead to the biosynthesis of 2,3′,4,6-tetrahydroxybenzophenone, which is the central intermediate .

Result of Action

Xanthones owning a unique 9h-xanthen-9-one scaffold are endowed with a large diversity of medical applications, including antioxidant and anti-inflammatory activities .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Xanthene-9-methanol typically involves the reaction of xanthene with formaldehyde under acidic or basic conditions. One common method is the condensation of xanthene with paraformaldehyde in the presence of a strong acid catalyst, such as hydrochloric acid, to yield 9H-Xanthene-9-methanol.

Industrial Production Methods: Industrial production of 9H-Xanthene-9-methanol often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts like Lewis acids or transition metal complexes can enhance the efficiency of the synthesis process.

化学反応の分析

Types of Reactions: 9H-Xanthene-9-methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form 9H-xanthene-9-carboxaldehyde or further to 9H-xanthene-9-carboxylic acid.

Reduction: The compound can be reduced to form 9H-xanthene-9-methanol derivatives with different substituents.

Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halides or amines, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents such as thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed:

Oxidation: 9H-xanthene-9-carboxaldehyde, 9H-xanthene-9-carboxylic acid.

Reduction: Various 9H-xanthene-9-methanol derivatives.

Substitution: Halogenated or aminated xanthene derivatives.

類似化合物との比較

Xanthone: A structurally related compound with a ketone group at the 9th position instead of a hydroxymethyl group.

9H-Xanthene-9-carboxaldehyde: An oxidation product of 9H-Xanthene-9-methanol with an aldehyde group.

9H-Xanthene-9-carboxylic acid: A further oxidized form with a carboxylic acid group.

Uniqueness: 9H-Xanthene-9-methanol is unique due to its hydroxymethyl group, which provides versatility in chemical modifications and applications. Its derivatives can be tailored for specific biological or industrial purposes, making it a valuable compound in various research and development fields.

生物活性

9H-Xanthene-9-methanol, also known as (9H-xanthen-9-yl)methanol, is an organic compound that belongs to the xanthene family. This compound has garnered attention due to its diverse biological activities and potential applications in pharmaceuticals and biochemistry. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C13H12O2

- Molecular Weight : Approximately 204.24 g/mol

- Structure : The compound features a hydroxymethyl group at the 9th position of the xanthene core, enhancing its solubility and reactivity.

Research indicates that 9H-xanthene-9-methanol may exert its biological effects through several mechanisms:

-

Antioxidant Activity :

- The compound has been shown to possess significant antioxidant properties, which are crucial in combating oxidative stress-related diseases. Studies suggest that it can inhibit reactive oxygen species (ROS) production in cellular models, thereby protecting against oxidative damage.

- Anti-inflammatory Effects :

-

Enzyme Modulation :

- The compound is involved in the modulation of various enzymes linked to metabolic pathways associated with oxidative stress and inflammation. It may enhance the activity of antioxidant enzymes while inhibiting those involved in pro-inflammatory signaling.

Biological Activities

The biological activities of 9H-xanthene-9-methanol can be summarized as follows:

Antioxidant Activity

A study demonstrated that 9H-xanthene-9-methanol significantly inhibited ROS production in macrophage cells stimulated by rotenone, showing a reduction in mitochondrial superoxide levels . This suggests its potential as a therapeutic agent for conditions characterized by oxidative stress.

Anti-inflammatory Effects

In vitro studies have shown that 9H-xanthene-9-methanol can reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in human macrophages exposed to lipopolysaccharides (LPS). This indicates its promise in managing chronic inflammatory diseases .

Antimycobacterial Activity

Research on derivatives of xanthene compounds has indicated potential efficacy against Mycobacterium tuberculosis. A specific derivative demonstrated significant inhibition of mycobacterial growth, suggesting a pathway for developing new antitubercular agents .

Future Directions

The biological activity of 9H-xanthene-9-methanol presents numerous avenues for future research:

- Drug Development : Further exploration into its derivatives could lead to novel drugs targeting oxidative stress-related diseases and inflammation.

- Mechanistic Studies : Detailed studies on its mechanisms of action at the molecular level will provide insights into its therapeutic potential.

- Clinical Trials : Investigating the efficacy and safety profiles of this compound in clinical settings will be essential for its advancement into therapeutic applications.

特性

IUPAC Name |

9H-xanthen-9-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c15-9-12-10-5-1-3-7-13(10)16-14-8-4-2-6-11(12)14/h1-8,12,15H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XODHGYGQZLHGJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90384280 | |

| Record name | 9H-Xanthene-9-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5490-92-6 | |

| Record name | 9H-Xanthene-9-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。